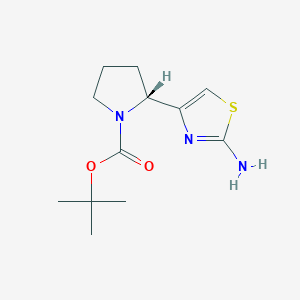
(2E,4E)-5-phenylpenta-2,4-dien-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2E,4E)-5-phenylpenta-2,4-dien-1-ol is an organic compound characterized by its conjugated diene system and a phenyl group attached to the fifth carbon atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E,4E)-5-phenylpenta-2,4-dien-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as benzaldehyde and acetylene derivatives.
Reaction Conditions: A common method involves the use of a Wittig reaction, where benzaldehyde reacts with a phosphonium ylide to form the corresponding alkene. This intermediate is then subjected to a series of reactions to introduce the diene system.
Catalysts and Solvents: The reactions often require the use of catalysts such as palladium or copper complexes and solvents like tetrahydrofuran or dichloromethane to facilitate the transformations.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Scale-Up Reactions: Optimizing the reaction conditions for large-scale production, including temperature control, reaction time, and purification processes.
Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance the efficiency and yield of the synthesis, ensuring consistent product quality.
化学反应分析
Types of Reactions
(2E,4E)-5-phenylpenta-2,4-dien-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid using reagents like chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to the corresponding saturated alcohol using hydrogenation catalysts such as palladium on carbon.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride in ether.
Substitution: Bromination using bromine in carbon tetrachloride or nitration using nitric acid and sulfuric acid.
Major Products
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Saturated alcohols.
Substitution: Brominated or nitrated phenyl derivatives.
科学研究应用
(2E,4E)-5-phenylpenta-2,4-dien-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of materials with specific optical and electronic properties.
作用机制
The mechanism by which (2E,4E)-5-phenylpenta-2,4-dien-1-ol exerts its effects involves:
Molecular Targets: Interaction with enzymes and receptors in biological systems, potentially inhibiting or activating specific pathways.
Pathways Involved: Modulation of oxidative stress pathways, influencing cellular signaling and gene expression.
相似化合物的比较
Similar Compounds
(2E,4E)-2,4-hexadiene: A simpler diene system without the phenyl group.
(2E,4E)-deca-2,4-dienoic acid: A longer chain diene with a carboxylic acid group.
(2E,4E)-undeca-2,4-dien-8,10-diynoic acid: A more complex diene with additional functional groups.
Uniqueness
(2E,4E)-5-phenylpenta-2,4-dien-1-ol is unique due to its combination of a conjugated diene system and a phenyl group, which imparts distinct chemical reactivity and potential for diverse applications in synthesis and research.
This detailed overview provides a comprehensive understanding of this compound, highlighting its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds
属性
CAS 编号 |
58506-33-5 |
|---|---|
分子式 |
C11H12O |
分子量 |
160.2 |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



